molecular formula C22H22N2O4 B5384873 [4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate

[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate

Cat. No.: B5384873
M. Wt: 378.4 g/mol
InChI Key: FDXQHCBPALVCFX-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethylphenyl group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step involves the alkylation of the pyrazole ring with an appropriate ethylphenyl halide.

    Formation of the methoxyphenyl acetate moiety: This can be done through esterification of the corresponding phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

  • **Substitution

Properties

IUPAC Name

[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-5-16-6-9-18(10-7-16)24-22(26)19(14(2)23-24)12-17-8-11-20(28-15(3)25)21(13-17)27-4/h6-13H,5H2,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXQHCBPALVCFX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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